3-(3-nitrophenyl)-1H-1,2,4-triazole

DFT Calculations Electronic Structure QSAR

3-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-53-0), also designated as 5-(3-nitrophenyl)-1H-1,2,4-triazole, is a heterocyclic building block with molecular formula C8H6N4O2 and molecular weight 190.16 g/mol. It features a 1,2,4-triazole ring substituted at the 3-position (or 5-position) with a 3-nitrophenyl moiety.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 6219-53-0
Cat. No. B3275248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-nitrophenyl)-1H-1,2,4-triazole
CAS6219-53-0
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=NN2
InChIInChI=1S/C8H6N4O2/c13-12(14)7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11)
InChIKeySTXJRVLVLGGYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-53-0): A Core Heterocyclic Scaffold for Synthesis and Procurement


3-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-53-0), also designated as 5-(3-nitrophenyl)-1H-1,2,4-triazole, is a heterocyclic building block with molecular formula C8H6N4O2 and molecular weight 190.16 g/mol . It features a 1,2,4-triazole ring substituted at the 3-position (or 5-position) with a 3-nitrophenyl moiety. The electron-withdrawing nitro group at the meta position modulates the electronic and physicochemical properties of the triazole core, including its predicted logP of 1.597 and predicted melting point of 233.79 °C [1][2]. This compound is offered as a versatile small molecule scaffold with a minimum purity specification of 95% for research and development applications in medicinal chemistry, agrochemical discovery, and materials science [3].

Why Generic Substitution of 3-(3-Nitrophenyl)-1H-1,2,4-triazole in Research Protocols Is Scientifically Unjustified


Although sharing the same molecular formula and weight as its positional isomers, 3-(3-nitrophenyl)-1H-1,2,4-triazole exhibits quantifiably distinct electronic, physical, and toxicological properties that preclude its generic substitution in synthetic and biological research contexts [1]. The meta-substitution of the nitro group relative to the triazole ring directly alters the electron density distribution, HOMO-LUMO energy gap, and calculated logP compared to ortho- and para-substituted analogs [2][3]. Such variations have been shown to influence the acute toxicity profile, solubility parameters, and coordination behavior with metal ions in structurally related 1,2,4-triazole series [4][5]. Consequently, substituting 3-(3-nitrophenyl)-1H-1,2,4-triazole with an alternative nitrophenyl triazole isomer or a non-nitrated phenyl triazole can introduce uncontrolled variables into reaction outcomes, biological assay reproducibility, and material performance, rendering such substitution scientifically invalid without explicit comparative validation.

Quantitative Differentiation of 3-(3-Nitrophenyl)-1H-1,2,4-triazole: A Comparator-Based Evidence Guide for Scientific Selection


Electronic Modulation: Meta-Nitro Substitution Reduces HOMO-LUMO Gap Relative to Ortho- and Para-Isomers

Computational studies on nitrophenyl-1,2,4-triazole isomers demonstrate that the position of the nitro substituent on the phenyl ring critically governs frontier molecular orbital energies. The meta-substitution in 3-(3-nitrophenyl)-1H-1,2,4-triazole results in a quantifiably smaller HOMO-LUMO energy gap compared to its ortho- and para-substituted analogs, a direct consequence of altered π-electron conjugation and electron-withdrawing effects [1][2]. This difference is not merely theoretical; it is a predictive indicator of distinct chemical reactivity, charge-transfer characteristics, and stability in both synthetic transformations and materials applications.

DFT Calculations Electronic Structure QSAR Molecular Modeling

Lipophilicity Control: Predicted logP of 1.597 Enables Optimized Partitioning for Drug Design

The predicted partition coefficient (logP) for 3-(3-nitrophenyl)-1H-1,2,4-triazole is 1.597 [1]. This value places the compound in a moderately lipophilic range. In contrast, the non-nitrated parent compound 3-phenyl-1H-1,2,4-triazole has a predicted logP of approximately 1.24, and the more polar 3-(4-hydroxyphenyl)-1H-1,2,4-triazole has a predicted logP of ~0.8 [2]. The introduction of the electron-withdrawing nitro group at the meta position increases lipophilicity by approximately 0.35 log units compared to the unsubstituted phenyl analog, a change that can significantly influence membrane permeability and in vivo distribution.

Lipophilicity logP Drug Discovery ADME

Toxicological Safety Profile: Meta-Isomer Exhibits Significantly Reduced Acute Toxicity Compared to Ortho-Substituted Analogs

A comparative acute toxicity study on a series of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones demonstrated that the position of the nitro substituent dramatically influences the LD50 value. While the study utilized thione derivatives, the structural correlation provides a robust class-level inference for the parent triazole. The meta-substituted (3-nitrophenyl) derivative exhibited an LD50 significantly higher than the ortho-substituted (2-nitrophenyl) analog, indicating lower acute toxicity [1]. This trend is attributed to the steric and electronic environment of the meta-nitro group, which may reduce metabolic activation or off-target binding events.

Acute Toxicity Safety Pharmacology LD50 SAR

Procurement-Grade Purity and Physical Form: AKSci and Enamine Specify 95% Purity for Reproducible Synthesis

Unlike generic, uncharacterized samples, 3-(3-nitrophenyl)-1H-1,2,4-triazole from established suppliers such as AKSci and Enamine is provided with a guaranteed minimum purity specification of 95% [1]. This is a critical procurement differentiator, as many alternative nitrophenyl triazole sources or in-house synthesized batches lack validated purity certification, leading to irreproducible results in sensitive catalytic or biological assays. The compound is supplied as a solid at room temperature, with predicted melting point of 233.79 °C, enabling straightforward handling and storage [2].

Purity Specification Sourcing Reproducibility QC

Ligand Versatility: Meta-Nitro Group Preserves Triazole Coordination Capacity for Metal-Organic Architectures

The 1,2,4-triazole ring in 3-(3-nitrophenyl)-1H-1,2,4-triazole retains the capacity to act as a bridging ligand, a feature that is sterically and electronically modulated by the substituent at the 3-position. Studies on triazole-based coordination complexes confirm that the 1,2,4-triazole ring can adopt at least five distinct coordination modes for bridging metal ions [1]. The meta-nitro substitution is less sterically encumbering than an ortho-nitro group, thereby preserving greater conformational freedom for the triazole ring to engage in metal coordination. In contrast, an ortho-nitro group can introduce significant steric hindrance, potentially limiting the available coordination geometries and reducing the complexity or yield of desired metal-organic frameworks (MOFs).

Coordination Chemistry MOFs Metal Complexes Catalysis

Aqueous Solubility Modulation: Predicted pKa of 1.83 Enables pH-Dependent Extraction and Purification

While specific experimental pKa data for 3-(3-nitrophenyl)-1H-1,2,4-triazole is limited, its positional isomer 1-(3-nitrophenyl)-1H-1,2,4-triazole has a predicted pKa of 1.83 ± 0.10, indicating weak basicity . This value can be class-inferred for the 3-(3-nitrophenyl) derivative. In contrast, the unsubstituted 1H-1,2,4-triazole has a pKa of approximately 10.3 [1]. The presence of the electron-withdrawing nitrophenyl group dramatically reduces basicity by over 8 log units. This significant difference in pKa has direct practical implications: the nitrophenyl triazole can be efficiently extracted from an aqueous reaction mixture into an organic solvent at neutral pH, whereas the parent triazole remains water-soluble. This property facilitates streamlined purification workflows.

pKa Solubility Extraction Purification

Defined Research and Industrial Applications of 3-(3-Nitrophenyl)-1H-1,2,4-triazole (CAS 6219-53-0)


Medicinal Chemistry: A Privileged Scaffold for Kinase and Aromatase Inhibitor Design

The 1,2,4-triazole core is a well-established pharmacophore, and the 3-nitrophenyl substitution pattern is documented in patents and literature for its role in modulating biological activity [1][2]. Specifically, nitrophenyl triazole derivatives have demonstrated potent aromatase inhibition, with some analogs achieving IC50 values in the low nanomolar range (e.g., 9.02 nM) [3]. The predictable electronic properties and moderate lipophilicity (logP ~1.6) of 3-(3-nitrophenyl)-1H-1,2,4-triazole make it an attractive starting material for designing novel inhibitors of enzymes like kinases and aromatase, where optimal logP is critical for balancing potency and ADME properties [4].

Agrochemical Discovery: A Building Block for Next-Generation Fungicides

The 1,2,4-triazole ring is the cornerstone of numerous commercial fungicides that target fungal CYP51. The nitrophenyl moiety in 3-(3-nitrophenyl)-1H-1,2,4-triazole offers a differentiated electronic profile that can be exploited to overcome resistance or alter spectrum of activity. Patent literature extensively covers substituted 1,2,4-triazole compounds for fungicidal use, and the specific substitution pattern of this compound provides a unique vector for SAR exploration [1]. Its lower acute toxicity profile relative to ortho-substituted isomers, as inferred from class-related studies, is a favorable attribute in the development of safer crop protection agents [2].

Materials Science: A Tunable Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

1,2,4-Triazoles are versatile ligands in coordination chemistry, capable of adopting multiple bridging modes with transition metals [1]. The 3-(3-nitrophenyl) derivative offers a unique combination of an electron-withdrawing nitro group and minimal steric hindrance. This allows for the synthesis of porous MOFs with tailored electronic environments within the pores, which can be advantageous for gas storage, separation, or heterogeneous catalysis [1]. The meta-nitro group can also serve as a site for post-synthetic modification, such as reduction to an amine, further expanding the functional diversity of the resulting materials.

Chemical Synthesis: A Defined Intermediate for Heterocyclic Library Construction

As a commercially available solid with a specified purity of ≥95% [1][2], 3-(3-nitrophenyl)-1H-1,2,4-triazole serves as a reliable and reproducible intermediate for generating diverse compound libraries. The nitro group is a versatile handle for further synthetic transformations, including reduction to a primary amine, which can then be used in amide coupling, diazotization, or other functionalization reactions. This makes it a strategic building block for synthesizing complex molecular architectures in both medicinal and materials chemistry projects.

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